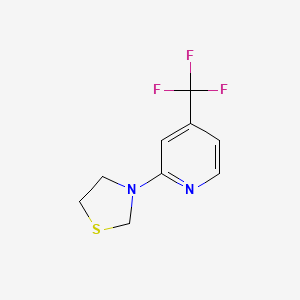

3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine

Description

Structural Classification within Heterocyclic Compounds

This compound belongs to the class of heterocyclic organic compounds characterized by the presence of both nitrogen and sulfur atoms within its ring systems. The compound features a molecular formula of C9H9F3N2S with a molecular weight of 234.24 grams per mole, representing a sophisticated fusion of two distinct heterocyclic frameworks. The thiazolidine component consists of a five-membered saturated ring containing one nitrogen atom, one sulfur atom, and three carbon atoms, which positions it within the broader family of thiazolidines that are known for their diverse biological activities.

The structural architecture of this compound demonstrates the principles of molecular hybridization, where the thiazolidine ring system is directly connected to a pyridine ring bearing a trifluoromethyl substituent at the 4-position. Thiazolidines are recognized as heterocyclic compounds containing a five-member saturated aliphatic ring with strategically positioned heteroatoms. The pyridine portion contributes additional nitrogen-containing aromatic character, creating a bicyclic system that enhances the compound's potential for molecular interactions through multiple binding sites.

Research has shown that compounds incorporating both thiazolidine and pyridine moieties exhibit enhanced pharmaceutical potential compared to their individual components. The structural classification places this compound within the emerging category of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects in biological systems.

Historical Context of Thiazolidine-Pyridine Hybrid Molecules

The development of thiazolidine-pyridine hybrid molecules has emerged as a significant area of research in heterocyclic chemistry over the past two decades. Historical precedents for such hybrid compounds can be traced back to early investigations into multi-component reactions involving nitroketene dithioacetals, cysteamine hydrochloride, and various chemical building blocks. These foundational studies established the synthetic pathways that would later enable the systematic construction of more complex hybrid molecules incorporating both thiazolidine and pyridine functionalities.

The evolution of thiazolidine-pyridine hybrids gained momentum through the recognition that molecular hybridization approaches could yield compounds with superior biological activities. Research conducted in 2012 demonstrated that 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones exhibited considerable antibiotic activity against Bacillus subtilis and Candida albicans, establishing the therapeutic potential of such hybrid systems. This work represented a pivotal moment in the field, as it provided concrete evidence that combining pyridine and thiazolidine structural elements could result in enhanced antimicrobial properties.

More recent developments have focused on expanding the structural diversity of these hybrids through various synthetic strategies. The synthesis of pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids has been systematically explored using molecular hybridization drug discovery approaches. These investigations have revealed that compounds containing the pyridine-thiazolidine framework can serve as effective inhibitors of critical cellular targets, including cyclin-dependent kinase 2 and glycogen synthase kinase 3 beta.

The historical trajectory of thiazolidine-pyridine hybrid development reflects broader trends in medicinal chemistry toward the design of multi-target compounds that can address complex biological pathways through simultaneous interactions with multiple molecular targets.

Significance of Trifluoromethyl Substitution in Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds has become a cornerstone strategy in modern medicinal chemistry, with the trifluoromethyl functional group demonstrating profound effects on molecular properties and biological activity. The trifluoromethyl group, with the formula -CF3, exhibits significant electronegativity that falls intermediate between fluorine and chlorine, making it a powerful electron-withdrawing substituent that can dramatically alter the electronic properties of aromatic systems.

Statistical analysis of medicinal chemistry data has revealed complex patterns regarding the effects of methyl to trifluoromethyl substitution on biological activity. A comprehensive study examining 28,003 pairs of compounds differing only in the replacement of methyl groups with trifluoromethyl groups found that while the average effect does not improve bioactivity, approximately 9.19% of such substitutions resulted in at least a ten-fold increase in biological activity. This finding underscores the context-dependent nature of trifluoromethyl substitution effects and highlights the importance of strategic placement of these groups within molecular frameworks.

Structural analysis has revealed that trifluoromethyl groups preferentially interact with specific amino acid residues in protein binding sites. Protein Data Bank surveys indicate that trifluoromethyl groups show favorable interactions with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups prefer leucine, methionine, cysteine, and isoleucine. When trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, the probability of improved bioactivity increases significantly.

The following table summarizes key physicochemical properties influenced by trifluoromethyl substitution:

| Property | Effect of Trifluoromethyl Group | Significance |

|---|---|---|

| Electronegativity | Intermediate between F and Cl | Enhanced molecular interactions |

| Lipophilicity | Increased compared to methyl | Improved membrane permeability |

| Metabolic Stability | Enhanced resistance to oxidation | Extended compound half-life |

| Binding Energy | Variable, up to -4.36 kcal/mol improvement | Context-dependent activity enhancement |

| Protein Interactions | Preferential binding to Phe, Met, Leu, Tyr | Selective target engagement |

Quantum mechanical and molecular mechanical calculations have demonstrated that trifluoromethyl substitution can achieve substantial energy gains in protein-ligand complexes, with maximum improvements reaching -4.36 kilocalories per mole. These energy improvements are primarily driven by electrostatic interactions and solvation free energy changes, indicating that the trifluoromethyl group enhances both direct molecular interactions and the thermodynamic favorability of ligand binding.

The significance of trifluoromethyl substitution extends beyond simple physicochemical modifications to encompass fundamental changes in molecular recognition patterns. Energy decomposition analyses have shown that large energy gains from methyl to trifluoromethyl substitution are predominantly driven by electrostatic energy contributions and solvation free energy changes. This mechanistic understanding provides a rational basis for the strategic incorporation of trifluoromethyl groups into drug design programs targeting specific protein families or binding sites.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-13-8(5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLYBQDBKZYZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Cyclization from α-Amino Ketones and Thioacetic Acid Derivatives

- Step 1: Synthesis of α-amino ketone intermediates bearing the pyridinyl moiety, often via nucleophilic aromatic substitution (SNAr) on pyridine derivatives with suitable leaving groups (e.g., halides or nitro groups).

- Step 2: Condensation of these intermediates with thioacetic acid or its derivatives under reflux conditions, promoting cyclization to form the thiazolidine ring.

- Solvent: Ethanol or acetic acid.

- Temperature: Reflux (~80-100°C).

- Catalysts: None typically required; however, acid catalysis can enhance cyclization efficiency.

- Straightforward, high-yielding.

- Suitable for scale-up due to mild conditions.

A patent describes the synthesis of thiazolidine derivatives via this route, emphasizing the importance of controlling reaction pH and temperature to maximize ring closure efficiency.

Route B: Cyclocondensation of 2-Aminopyridines with α-Halo Ketones

- Step 1: Preparation of α-halo ketones bearing the trifluoromethyl group on the pyridine ring, often via halogenation of corresponding ketones.

- Step 2: Nucleophilic attack by 2-aminothiazolidine or related amino derivatives, leading to cyclization and formation of the thiazolidine core.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 0-50°C, with reflux conditions for cyclization.

- Reagents: Sodium hydride or potassium carbonate as bases to facilitate nucleophilic substitution.

This method offers high regioselectivity and allows for the introduction of the trifluoromethyl group directly onto the pyridine ring, which is crucial for biological activity.

Route C: Multi-step Synthesis via Intermediate Thiazolidine-2-thiones

- Step 1: Synthesis of 2-mercaptothiazolidine intermediates via cyclization of amino acids with carbon disulfide.

- Step 2: Alkylation or acylation of the sulfur atom with trifluoromethylpyridine derivatives under basic conditions.

- Step 3: Final oxidation or reduction steps to yield the target compound.

- Base: Potassium carbonate or sodium hydroxide.

- Solvent: Ethanol or acetonitrile.

- Temperature: 50-80°C.

This approach allows for the modular assembly of the thiazolidine ring with diverse substituents, providing access to various derivatives for structure-activity relationship (SAR) studies.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| A | α-Amino ketones + Thioacetic acid derivatives | Cyclization via condensation | Reflux in ethanol/acetic acid | Simple, scalable | Requires pure intermediates |

| B | 2-Aminopyridines + α-halo ketones | Nucleophilic substitution + cyclization | Reflux in THF/DMF, 0-50°C | High regioselectivity | Halogenation step needed |

| C | 2-Mercaptothiazolidines + trifluoromethylpyridine derivatives | Alkylation/Acylation | 50-80°C in ethanol | Modular, versatile | Multi-step process |

Research Findings and Optimization Strategies

- Selectivity and Yield: Conformational analysis and intramolecular interactions, such as sulfur–nitrogen nonbonding interactions, influence the regioselectivity and stability of intermediates, as evidenced by recent SAR studies.

- Scalability: Mild reaction conditions, such as reflux in ethanol or acetic acid, facilitate scale-up, reducing the need for hazardous reagents or extreme temperatures.

- Environmental Considerations: Use of benign solvents and avoidance of toxic reagents like diazotizing agents improve process sustainability.

Notes and Recommendations

- Choice of Route: The optimal synthetic pathway depends on the desired purity, yield, and available starting materials.

- Purification: Crystallization and chromatography are employed post-reaction to isolate high-purity products suitable for pharmaceutical applications.

- Scale-up Potential: Routes involving straightforward cyclization steps under mild conditions are preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For instance, thiazolidin-4-one derivatives have shown promising results as multi-tyrosine kinase inhibitors, with some compounds demonstrating potent inhibitory activity against kinases such as c-Met and Src. One notable compound exhibited an IC50 value of 0.021 µmol/L against c-Met kinase, indicating its potential for therapeutic applications in cancer treatment .

Anticonvulsant Properties

Thiazolidine derivatives have also been investigated for their anticonvulsant effects. Specific analogues have shown significant activity in animal models, outperforming standard medications like ethosuximide. For example, certain thiazolidinone compounds demonstrated median effective doses lower than 20 mg/kg, suggesting their effectiveness in seizure management .

Antibacterial and Antifungal Activities

The antibacterial properties of trifluoromethylpyridine derivatives have been explored extensively. A study found that certain trifluoromethylpyridine-containing compounds exhibited strong antibacterial activity against pathogens such as Ralstonia solanacearum and Xanthomonas axonopodis, with effective concentrations significantly lower than commercial bactericides . Additionally, thiazolidine derivatives have been reported to possess antifungal properties, further expanding their applicability in treating infectious diseases .

Agricultural Applications

Pesticide Development

The trifluoromethylpyridine moiety has gained attention in the development of novel agrochemicals. Compounds containing this structure have been synthesized and evaluated for their insecticidal and herbicidal activities. Notably, several trifluoromethylpyridine derivatives have been approved for use in crop protection against a variety of pests, demonstrating their importance in sustainable agriculture .

Plant Disease Management

Research indicates that thiazolidine derivatives can be utilized to combat plant bacterial diseases. The incorporation of trifluoromethylpyridine into these compounds has enhanced their efficacy against specific plant pathogens, providing a potential avenue for developing new agricultural treatments .

Materials Science

Functional Materials

The unique properties of trifluoromethyl groups contribute to the development of advanced materials with desirable characteristics such as increased thermal stability and improved solubility. Research is ongoing to explore the use of thiazolidine-based compounds in creating functional materials for electronic applications and coatings .

Data Summary

| Application Area | Key Findings | IC50/Effective Concentration |

|---|---|---|

| Anticancer | Multi-tyrosine kinase inhibition | 0.021 µmol/L (c-Met) |

| Anticonvulsant | Significant seizure protection | < 20 mg/kg |

| Antibacterial | Effective against Ralstonia solanacearum | EC50: 26.2 μg/mL |

| Agricultural | Approved pesticides using TFMP derivatives | Various concentrations |

| Materials Science | Enhanced thermal stability | N/A |

Case Studies

- Anticancer Research : A series of thiazolidin-4-one derivatives were synthesized and evaluated for their anticancer properties, leading to the identification of several potent inhibitors targeting key oncogenic pathways .

- Pesticide Efficacy : Trifluoromethylpyridine-containing 1,3,4-oxadiazole derivatives were tested for their efficacy against plant pathogens, showing superior performance compared to existing commercial products .

- Synthetic Strategies : Innovative synthetic routes have been developed for producing thiazolidine derivatives with enhanced biological activities, highlighting the versatility and potential of these compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

b. Trifluoromethyl-Substituted Spiro Indolines ()

- Structure : Features a spiro junction between indole and thiazolidine rings, with a trifluoromethyl group on the aromatic system.

- Impact : The trifluoromethyl group enhances antifungal activity against pathogens like Rhizoctonia solani and Fusarium oxysporum, suggesting that its presence in 3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine could similarly improve bioactivity .

Key Structural Differences :

| Compound | Core Structure | Key Substituent | Electronic Effects |

|---|---|---|---|

| Target Compound | Thiazolidine + pyridine | 4-(Trifluoromethyl)pyridinyl | Strong electron-withdrawing (-CF₃) |

| 3-Benzyl-thiazolidin-4-one | Thiazolidine | Benzyl | Electron-donating (aromatic) |

| Spiro Indolines (VI, VII) | Spiro(indole-thiazolidine) | Trifluoromethylphenyl | Electron-withdrawing (-CF₃) |

Biological Activity

Ethyl 3-(5-bromopyridin-2-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(5-bromopyridin-2-yl)propanoate is characterized by the presence of a brominated pyridine ring, which is known to enhance biological activity through various mechanisms. The compound's structure is depicted below:

Research indicates that ethyl 3-(5-bromopyridin-2-yl)propanoate exhibits several mechanisms of action:

- Nitric Oxide Synthase Inhibition : This compound has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO), which plays a crucial role in various physiological processes and pathologies, including inflammation and cancer .

- Antimicrobial Activity : Ethyl 3-(5-bromopyridin-2-yl)propanoate has shown promise as an antimicrobial agent, particularly against certain bacterial strains. Its efficacy may be attributed to the bromine substituent, which can enhance lipophilicity and cellular uptake .

- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects, potentially through the modulation of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| NOS Inhibition | Selective inhibition of nNOS over eNOS | |

| Antimicrobial Activity | Effective against multiple bacterial strains | |

| Anti-inflammatory | Modulation of COX enzymes |

Case Study: Antimicrobial Efficacy

In a recent study, ethyl 3-(5-bromopyridin-2-yl)propanoate was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests that structural modifications, such as bromination, enhance its antibacterial properties.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between ethyl 3-(5-bromopyridin-2-yl)propanoate and target proteins involved in inflammation and infection pathways. These studies reveal that the compound forms stable interactions with key amino acid residues in the active sites of NOS enzymes and COX proteins, further supporting its potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for 3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine, and what are their key challenges?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridine core with a trifluoromethyl group. For example, halogenation or nucleophilic substitution on 3-trifluoromethylpyridine derivatives can introduce reactive sites for coupling .

- Step 2: Thiazolidine ring formation via condensation of a primary amine with a carbonyl compound (e.g., aldehydes or ketones). Microwave-assisted synthesis (e.g., in DMF with acetic acid) improves yields compared to conventional heating .

- Challenges: Side reactions due to the electron-withdrawing trifluoromethyl group may reduce reactivity. Purification is critical due to structural analogs (e.g., thiazinan-4-ones) that can form under similar conditions .

Q. How can researchers characterize the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy: NMR is essential to confirm the trifluoromethyl group’s presence and position. NMR helps identify thiazolidine ring protons and coupling with the pyridine moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 445.0968694 Da for related metabolites) ensures molecular formula accuracy .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, especially if the thiazolidine ring adopts a specific conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during thiazolidine ring closure?

Optimization strategies include:

- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh)) or tin reagents (e.g., SnCl) improve regioselectivity in coupling reactions .

- Solvent Effects: Polar aprotic solvents like DMF enhance solubility of intermediates, while additives (e.g., glacial acetic acid) stabilize reactive species .

- Temperature Control: Lower temperatures reduce side reactions, but microwave-assisted synthesis at controlled power settings can accelerate ring closure without degradation .

Q. What analytical approaches resolve contradictions in spectral data for this compound?

Discrepancies often arise from isomerism or impurities. Solutions include:

- 2D NMR Techniques: HSQC and HMBC correlations differentiate between positional isomers (e.g., pyridine substitution patterns) .

- Chromatographic Purity Checks: HPLC with a Purospher®STAR column separates closely related analogs (e.g., thiazinan-4-ones vs. thiazolidines) .

- Comparative Studies: Cross-referencing with structurally characterized analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) validates assignments .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The trifluoromethyl group:

- Enhances Metabolic Stability: Its electron-withdrawing nature reduces oxidative metabolism, improving pharmacokinetics.

- Modulates Binding Affinity: In acetylcholinesterase inhibitors, the group’s hydrophobicity and steric effects optimize interactions with aromatic residues in enzyme pockets .

- Synthetic Limitations: Its presence complicates nucleophilic substitutions, requiring tailored catalysts (e.g., Pd-based systems) for efficient coupling .

Q. What strategies address low yields in large-scale synthesis of this compound?

Scale-up challenges include cost and reproducibility. Recommendations:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazolidine ring formation).

- Catalyst Recycling: Reusable palladium complexes (e.g., Pd(PPh)) reduce metal waste .

- By-Product Management: Fractional crystallization or chromatography (using columns optimized for heterocycles) isolates the target compound from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.